molecular formula C6H13NS B2553289 2-(But-3-en-1-ylsulfanyl)ethan-1-amine CAS No. 807322-10-7

2-(But-3-en-1-ylsulfanyl)ethan-1-amine

Cat. No.: B2553289
CAS No.: 807322-10-7
M. Wt: 131.24
InChI Key: DDMUPBBTUMFVJA-UHFFFAOYSA-N
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Description

2-(But-3-en-1-ylsulfanyl)ethan-1-amine is an organic compound with the molecular formula C6H13NS. It features a sulfanyl group attached to an ethylamine backbone, with a butenyl substituent on the sulfur atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-en-1-ylsulfanyl)ethan-1-amine typically involves the reaction of 3-buten-1-thiol with 2-chloroethylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the chloroethylamine, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(But-3-en-1-ylsulfanyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted amines and thioethers.

Scientific Research Applications

2-(But-3-en-1-ylsulfanyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(But-3-en-1-ylsulfanyl)ethan-1-amine involves its interaction with molecular targets through its sulfanyl and amine groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The compound’s reactivity allows it to modulate various biochemical pathways, making it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-(But-3-en-1-ylsulfanyl)ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    2-(But-3-en-1-ylsulfanyl)ethanoic acid: Contains a carboxylic acid group instead of an amine.

    2-(But-3-en-1-ylsulfanyl)ethan-1-thiol: Features a thiol group instead of an amine.

Uniqueness

2-(But-3-en-1-ylsulfanyl)ethan-1-amine is unique due to the presence of both a sulfanyl and an amine group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and research applications.

Biological Activity

2-(But-3-en-1-ylsulfanyl)ethan-1-amine, also known by its chemical identifier 807322-10-7, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Properties

The structure of this compound features an amine group attached to an ethyl chain with a but-3-enyl sulfanyl substituent. Its molecular formula is C₇H₁₃NOS, which indicates the presence of sulfur in its structure, contributing to its reactivity and potential biological interactions.

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and engage in electrostatic interactions due to the amine group. The sulfanyl moiety can participate in redox reactions, modulating enzyme and receptor activities. This interaction profile suggests potential applications in medicinal chemistry, particularly in drug design targeting various biological pathways .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, structure-activity relationship (SAR) studies have demonstrated that modifications in the sulfanyl group can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups on the phenyl ring has been linked to increased efficacy .

Cytotoxic Effects

In vitro assays have shown that related vinyl sulfones can exert cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of specific signaling pathways. For example, compounds with similar structures were tested against Jurkat T cells and demonstrated a dose-dependent inhibition of cell proliferation .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various vinyl sulfones, including derivatives of this compound. The results indicated that certain modifications enhanced activity against Staphylococcus aureus and Escherichia coli. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs), revealing promising results for further development .

CompoundMIC (µg/mL)Activity Type
This compound32Antibacterial
Related Vinyl Sulfone A16Antibacterial
Related Vinyl Sulfone B8Antibacterial

Study on Cytotoxicity in Cancer Cells

Another significant study focused on the cytotoxicity of vinyl sulfones against various cancer cell lines. The results indicated that compounds with structural similarities to this compound had IC50 values ranging from 5 to 15 µM against different cancer types.

Cell LineIC50 (µM)Compound Tested
Jurkat T Cells10Vinyl Sulfone A
HT29 Colon Cancer7Vinyl Sulfone B
MCF7 Breast Cancer12Vinyl Sulfone C

Properties

IUPAC Name

2-but-3-enylsulfanylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c1-2-3-5-8-6-4-7/h2H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMUPBBTUMFVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCSCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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